molecular formula C24H26O5 B11431031 Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11431031
M. Wt: 394.5 g/mol
InChI Key: MFMYOKFTJOOHBO-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, typically using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 4-(3,4-dimethoxyphenyl)-6-(2,4-dimethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H26O5/c1-5-29-24(26)23-19(18-9-7-6-8-15(18)2)12-17(13-20(23)25)16-10-11-21(27-3)22(14-16)28-4/h6-11,13-14,19,23H,5,12H2,1-4H3

InChI Key

MFMYOKFTJOOHBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C

Origin of Product

United States

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